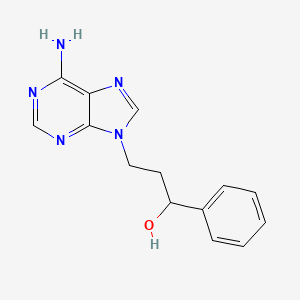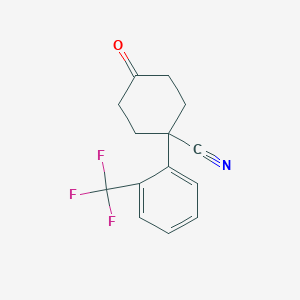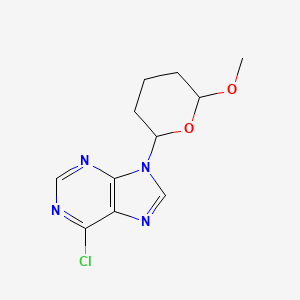
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is an organic compound that belongs to the class of 6-aminopurines These compounds are characterized by a purine base with an amino group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol typically involves the reaction of adenine with alkylating agents under basic conditions. One common method involves suspending adenine in anhydrous dimethylformamide (DMF) and adding sodium hydride. The mixture is stirred at 100°C, followed by the addition of 1-bromo-3-diazo-propan-2-one. The reaction mixture is then cooled, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Another 6-aminopurine derivative with a different side chain.
Sinefungin: A purine nucleoside analog with similar structural features.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is unique due to its specific phenylpropanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7278-48-0 |
|---|---|
Molekularformel |
C14H15N5O |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H15N5O/c15-13-12-14(17-8-16-13)19(9-18-12)7-6-11(20)10-4-2-1-3-5-10/h1-5,8-9,11,20H,6-7H2,(H2,15,16,17) |
InChI-Schlüssel |
FVCJYAJTKJRCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCN2C=NC3=C(N=CN=C32)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)






![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)



